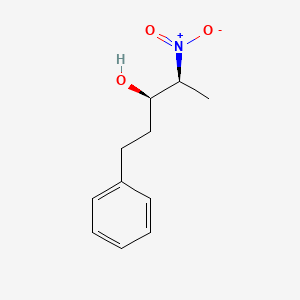
Benzenepropanol, alpha-((1R)-1-nitroethyl)-, (alphaS)-rel-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenepropanol, alpha-((1R)-1-nitroethyl)-, (alphaS)-rel- is a complex organic compound with a unique structure that includes a benzene ring, a propanol group, and a nitroethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenepropanol, alpha-((1R)-1-nitroethyl)-, (alphaS)-rel- typically involves multiple steps, including the nitration of benzene derivatives and subsequent reduction and functionalization reactions. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, play a crucial role in the efficiency and yield of the synthesis.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale nitration and reduction processes, utilizing advanced equipment and optimized reaction conditions to ensure high purity and yield. The choice of solvents, catalysts, and purification techniques are critical factors in the industrial synthesis of this compound.
Chemical Reactions Analysis
Types of Reactions
Benzenepropanol, alpha-((1R)-1-nitroethyl)-, (alphaS)-rel- undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding aldehydes or carboxylic acids.
Reduction: The nitro group can be reduced to an amine group under specific conditions.
Substitution: The benzene ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzenepropanal or benzenepropanoic acid, while reduction can produce benzenepropanamine.
Scientific Research Applications
Benzenepropanol, alpha-((1R)-1-nitroethyl)-, (alphaS)-rel- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives may have potential as bioactive molecules in drug discovery.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzenepropanol, alpha-((1R)-1-nitroethyl)-, (alphaS)-rel- involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The benzene ring and propanol group contribute to the compound’s overall reactivity and interaction with biological molecules.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzene derivatives with nitro and propanol groups, such as Benzenepropanol, alpha-((1R)-1-nitroethyl)-, (alphaR)-rel- and Benzenepropanol, alpha-((1S)-1-nitroethyl)-, (alphaS)-rel-.
Uniqueness
The uniqueness of Benzenepropanol, alpha-((1R)-1-nitroethyl)-, (alphaS)-rel- lies in its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
138668-13-0 |
|---|---|
Molecular Formula |
C11H15NO3 |
Molecular Weight |
209.24 g/mol |
IUPAC Name |
(3R,4S)-4-nitro-1-phenylpentan-3-ol |
InChI |
InChI=1S/C11H15NO3/c1-9(12(14)15)11(13)8-7-10-5-3-2-4-6-10/h2-6,9,11,13H,7-8H2,1H3/t9-,11+/m0/s1 |
InChI Key |
HHYHIAWRJCAJAW-GXSJLCMTSA-N |
Isomeric SMILES |
C[C@@H]([C@@H](CCC1=CC=CC=C1)O)[N+](=O)[O-] |
Canonical SMILES |
CC(C(CCC1=CC=CC=C1)O)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















